Henicosan-1-amine
Description
Henicosan-1-amine is a long-chain aliphatic primary amine with the chemical formula C₂₁H₄₃NH₂ (molecular weight ≈ 313.6 g/mol). Structurally, it consists of a 21-carbon saturated hydrocarbon chain terminating in an amine group (-NH₂) at the first carbon. This compound belongs to the class of n-alkylamines, which are characterized by their amphiphilic nature due to the polar amine head and nonpolar alkyl tail. Such compounds often exhibit surfactant-like properties, making them relevant in industrial applications like corrosion inhibition, emulsification, and lipid bilayer studies .
While specific data on this compound’s synthesis or applications are absent in the provided evidence, its behavior can be extrapolated from analogous compounds. For instance, shorter-chain homologs like Hexan-1-amine (C₆H₁₃NH₂) demonstrate volatility and solubility trends inversely proportional to chain length . Longer alkylamines like this compound are expected to have low water solubility, high melting points (>100°C), and applications in nanotechnology or biomembrane research.
Properties
CAS No. |
14130-15-5 |
|---|---|
Molecular Formula |
C21H45N |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
henicosan-1-amine |
InChI |
InChI=1S/C21H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-22H2,1H3 |
InChI Key |
OPJJZAOJBTWQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Henicosan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-bromo-heneicosane with ammonia under controlled conditions can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability. The use of catalysts such as Raney nickel or palladium on carbon can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Henicosan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming alkylated or acylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Henicosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of long-chain amines and their derivatives.
Biology: this compound can be used in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Henicosan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In drug delivery systems, this compound can enhance the solubility of hydrophobic drugs by forming micelles or other supramolecular structures .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound were found in the provided materials. Comparisons rely on extrapolation from shorter-chain or structurally distinct amines.
- Synthetic Routes : Hexan-1-amine is synthesized via nucleophilic substitution or reductive amination , while this compound likely requires specialized methods like fatty acid nitrile reduction.
- Thermodynamic Data : Experimental melting/boiling points for this compound are unavailable; predictions suggest trends consistent with homologous series (e.g., +30°C per added CH₂ group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
